molecular formula C30H35ClN4O3S2 B6526296 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride CAS No. 1135221-22-5

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

Cat. No.: B6526296
CAS No.: 1135221-22-5
M. Wt: 599.2 g/mol
InChI Key: KAEZLYMUWOJCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a structurally complex molecule featuring a benzamide core linked to a 5,7-dimethylbenzothiazole moiety and a 3-(dimethylamino)propyl group. This compound’s design likely targets biological receptors or enzymes, leveraging its benzothiazole and sulfonamide groups for binding affinity .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S2.ClH/c1-21-18-22(2)28-27(19-21)31-30(38-28)34(16-7-15-32(3)4)29(35)24-10-12-26(13-11-24)39(36,37)33-17-14-23-8-5-6-9-25(23)20-33;/h5-6,8-13,18-19H,7,14-17,20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEZLYMUWOJCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

The target compound is compared below with triazole-thiones and hydrazinecarbothioamides synthesized in (Table 1). These analogs share sulfonyl and aromatic groups but differ in core heterocycles and substituents.

Table 1: Structural and Spectral Comparison

Compound Core Structure Sulfonyl Group Source Key Functional Groups IR Bands (cm⁻¹)
Target Compound Benzamide-Benzothiazole Tetrahydroisoquinoline Benzothiazole, Dimethylamino N/A (not reported in evidence)
Compounds [4–6] (Evi1) Hydrazinecarbothioamide Phenyl/Halophenyl C=S, C=O 1243–1258 (C=S), 1663–1682 (C=O)
Compounds [7–9] (Evi1) Triazole-thione Phenyl/Halophenyl Triazole, C=S 1247–1255 (C=S), NH: 3278–3414

Key Observations :

  • Heterocycles : The benzothiazole core in the target may enhance π-π stacking interactions compared to triazoles or thioamides in analogs.
  • Solubility: The dimethylamino propyl group in the target likely improves aqueous solubility relative to halogenated phenyl groups in compounds [4–9], which are more lipophilic .

Electronic and Pharmacological Implications

  • Electron-Withdrawing Effects: The tetrahydroisoquinoline sulfonyl group in the target may exert stronger electron-withdrawing effects than phenylsulfonyl groups in analogs, influencing reactivity and binding.
  • Bioactivity : While biological data for the target is unavailable, triazole-thiones in are associated with antimicrobial and antifungal activities due to their C=S and NH groups. The target’s benzothiazole moiety is often linked to kinase inhibition or anticancer activity, suggesting divergent therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.